

# An In-depth Technical Guide on 1-(3-Bromophenyl)-2-methylpropan-1-one

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)-2-methylpropan-1-one

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This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of **1-(3-Bromophenyl)-2-methylpropan-1-one**, a compound of interest in synthetic organic chemistry and drug discovery.

## Compound Identification and Properties

**1-(3-Bromophenyl)-2-methylpropan-1-one**, also known as 3'-bromoisobutyrophenone, is an aromatic ketone. Its chemical structure and key molecular data are summarized below.

Data Presentation

Identifier	Value	Reference
Molecular Formula	C10H11BrO	[1][2][3][4]
Molecular Weight	227.10 g/mol	[1][2][3][4]
IUPAC Name	1-(3-bromophenyl)-2-methylpropan-1-one	[1]
CAS Number	2415-93-2	[1][2][3]
Synonyms	1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone	[1]
Appearance	Colorless to light yellow liquid	[5]
Purity (HPLC)	99.19%	[5]

## Experimental Protocols

The primary method for the synthesis of **1-(3-Bromophenyl)-2-methylpropan-1-one** is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction involves the reaction of bromobenzene with isobutyryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

### Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of **1-(3-Bromophenyl)-2-methylpropan-1-one**

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds.[1][2][4]

Materials:

- Bromobenzene
- Isobutyryl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Dry dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Procedure:

- **Reaction Setup:** In a dry round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the flask to  $0^\circ\text{C}$  in an ice bath.
- **Formation of Acylium Ion:** Slowly add isobutyryl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
- **Acylation Reaction:** After the addition of isobutyryl chloride is complete, add bromobenzene (1.0 equivalent) dissolved in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at  $0^\circ\text{C}$ .
- **Reaction Completion:** Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes, or until the reaction is complete (monitored by TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

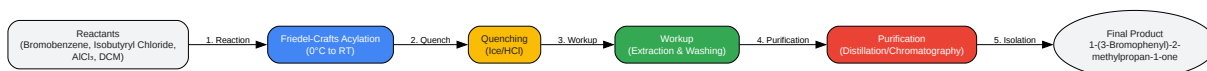
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane by rotary evaporation.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-(3-Bromophenyl)-2-methylpropan-1-one**.

Characterization:

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The  $^1\text{H}$  NMR spectrum is expected to be consistent with the structure of **1-(3-Bromophenyl)-2-methylpropan-1-one**.<sup>[5]</sup>

## Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **1-(3-Bromophenyl)-2-methylpropan-1-one** via Friedel-Crafts acylation.



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